Cas no 89151-46-2 (Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate)

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its reactive iodoethyl group and protected amine functionality. The tert-butoxycarbonyl (Boc) group enhances stability, allowing selective deprotection under mild acidic conditions. This compound is widely used in pharmaceutical and agrochemical research for the construction of piperidine-based scaffolds, enabling further functionalization via nucleophilic substitution or cross-coupling reactions. Its well-defined reactivity profile and compatibility with diverse synthetic conditions make it a reliable building block for complex molecule assembly. The crystalline solid form ensures ease of handling and storage, while its high purity supports reproducible results in multi-step syntheses.
Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate structure
89151-46-2 structure
Product Name:Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
CAS No:89151-46-2
MF:C12H22INO2
MW:339.213056087494
MDL:MFCD17171250
CID:610353
PubChem ID:9974426
Update Time:2025-11-02

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester
    • t-butyl 4-(2-iodoethyl)-1-piperidinecarboxylate
    • tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
    • 1-BOC-4-(2-IODOETHYL)PIPERIDINE
    • 1-tert-butyloxycarbonyl-4-(2-iodo-ethyl)-piperidine
    • 2-(N-t-Butyloxycarbonylpiperidin-4-yl)ethyl iodide
    • 4-(2-iodo-1-ethyl)-1-tert-butoxycarbonyl-piperidine
    • 4-(2-iodoeth-1-yl)-1-tert-butoxycarbonylpiperidine
    • 4-(2-iodoethyl)piperidine-1-carbamic acid tert-butyl ester
    • Boc-4-(2-iodoethyl) piperidine
    • 2-(N-BOC-4-piperidinyl)ethyl iodide
    • SB15462
    • 2-(N-Boc-Piperidin-4-yl)ethyl iodide
    • AM804828
    • 1-t-butoxycarbonyl-4-(2-iodoethyl)piperidine
    • Tert-butyl 4-(2iodoethyl)piperidine-1-carboxylate
    • 1-(tert-butoxycarbonyl)-4-(2-iod
    • EN300-7404931
    • 1-(tert-butoxycarbonyl)-4-(2-iodoethyl)piperidine
    • 1,1-dimethylethyl 4-(2-iodoethyl)-1-piperidinecarboxylate
    • 89151-46-2
    • MFCD17171250
    • A1-02806
    • AS-72682
    • DTXSID10433567
    • 4-(2-Iodo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • SCHEMBL310276
    • Tert-butyl4-(2-iodoethyl)piperidine-1-carboxylate
    • AKOS027255506
    • IONMNRHLZXJDJX-UHFFFAOYSA-N
    • CS-0130576
    • DB-298982
    • SY335156
    • Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
    • MDL: MFCD17171250
    • Inchi: 1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h10H,4-9H2,1-3H3
    • InChI Key: IONMNRHLZXJDJX-UHFFFAOYSA-N
    • SMILES: ICCC1CCN(C(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 339.07000
  • Monoisotopic Mass: 339.06953g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • PSA: 29.54000
  • LogP: 3.39650

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Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:89151-46-2)Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Order Number:A1093348
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:09
Price ($):2516.0
Email:sales@amadischem.com

Additional information on Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate

Comprehensive Guide to Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2)

Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2) is a versatile organic compound widely used in pharmaceutical research and fine chemical synthesis. This compound belongs to the class of piperidine derivatives, which are known for their significant role in drug discovery and development. The presence of both iodoethyl and tert-butyl carboxylate functional groups makes it a valuable intermediate for constructing complex molecular architectures.

The chemical structure of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate features a piperidine ring substituted with a 2-iodoethyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. This combination enhances its utility in peptide synthesis, medicinal chemistry, and catalysis. Researchers often employ this compound in the synthesis of bioactive molecules, particularly those targeting neurological and cardiovascular diseases, which are currently among the most searched topics in pharmaceutical research.

One of the key advantages of Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate is its stability under various reaction conditions, making it suitable for multi-step synthetic routes. The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization of the piperidine nitrogen. This property is particularly valuable in the development of drug candidates and protease inhibitors, areas that have seen increased interest due to recent advancements in personalized medicine.

In the context of green chemistry and sustainable synthesis, this compound has gained attention as researchers look for more efficient ways to reduce waste and improve atom economy. The iodine atom in Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate serves as an excellent leaving group, facilitating cross-coupling reactions that are central to modern organometallic chemistry. These reactions are frequently discussed in academic forums and industry conferences, reflecting their importance in contemporary chemical research.

The pharmacological applications of piperidine derivatives like Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate are vast. Recent studies highlight their potential in addressing neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, topics that consistently rank high in scientific searches. Additionally, the compound's role in developing CNS-active agents aligns with the growing demand for neurological therapeutics, driven by an aging global population.

From a market perspective, the demand for high-quality Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate has been steadily increasing, particularly in regions with robust pharmaceutical and biotechnology sectors. Suppliers and manufacturers are focusing on improving synthetic protocols to enhance yield and purity, responding to the stringent requirements of regulatory agencies. This trend is evident in the rising number of patents and publications related to piperidine-based compounds.

For researchers and chemists working with Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate, proper handling and storage are essential to maintain its integrity. The compound should be stored in a cool, dry place, away from light and moisture, to prevent degradation. These practical considerations are often overlooked but are critical for ensuring reproducible results in organic synthesis and drug development projects.

In summary, Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate (CAS No. 89151-46-2) is a pivotal building block in modern chemistry, with applications spanning pharmaceuticals, material science, and catalysis. Its unique structural features and reactivity profile make it indispensable for researchers aiming to innovate in drug discovery and sustainable chemistry. As the scientific community continues to explore new therapeutic avenues and synthetic methodologies, compounds like this will remain at the forefront of chemical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89151-46-2)Tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
A1093348
Purity:99%
Quantity:5g
Price ($):2516.0
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